

# O-Me Eribulin: A Comprehensive Technical Guide on Physicochemical Properties and Cellular Impact

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## Compound of Interest

Compound Name: O-Me Eribulin

Cat. No.: B15607085

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## Introduction

O-Methyl Eribulin (**O-Me Eribulin**) is a synthetic analog of Eribulin, a potent microtubule-targeting agent used in the treatment of certain cancers. As a derivative, **O-Me Eribulin** is of significant interest for its potential role in the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies. This technical guide provides an in-depth overview of the core physicochemical properties of **O-Me Eribulin**, alongside the known cellular signaling pathways affected by its parent compound, Eribulin. Due to the limited availability of specific experimental data for **O-Me Eribulin**, this guide also incorporates relevant data from Eribulin and its commercially available salt, Eribulin Mesylate, to provide a comprehensive understanding.

## Physicochemical Properties

The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and stability.

## O-Me Eribulin

Quantitative data for **O-Me Eribulin** is limited. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C <sub>41</sub> H <sub>61</sub> NO <sub>11</sub>	MedChemExpress[1]
Molecular Weight	743.92 g/mol	MedChemExpress[1]
Density (Predicted)	1.265 ± 0.10 g/cm <sup>3</sup> (at 25°C, 760 Torr)	ChemicalBook[2]
pKa (Predicted)	8.461 ± 0.10	ChemicalBook[2]

## Eribulin and Eribulin Mesylate

For comparative purposes and to provide a broader context, the physicochemical properties of Eribulin and Eribulin Mesylate are presented below. Eribulin Mesylate is the salt form of Eribulin used in the commercial formulation Halaven®.

Property	Eribulin	Eribulin Mesylate	Source
Molecular Formula	C40H59NO11	C41H63NO14S	PubChem[3], PubChem[4]
Molecular Weight	729.9 g/mol	826.0 g/mol	PubChem[3], PubChem[4]
logP (Predicted)	1.26 - 2.31	-	DrugBank Online[5]
pKa (Strongest Basic, Predicted)	9.56	-	DrugBank Online[5]
Water Solubility (Predicted)	0.0798 mg/mL	Freely soluble	DrugBank Online[5], accessdata.fda.gov[6]
Solubility	-	Freely soluble in water, methanol, ethanol, 1-octanol, benzyl alcohol, dimethylsulfoxide, N-methylpyrrolidone, dichloromethane and ethyl acetate. Soluble in acetone, sparingly soluble in acetonitrile, and practically insoluble in tert-butyl methyl ether, n-heptane and n-pentane.	accessdata.fda.gov[6]

## Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **O-Me Eribulin** are not readily available in the public domain. However, a validated method for assessing the physicochemical stability of Eribulin Mesylate solutions provides a relevant experimental framework.

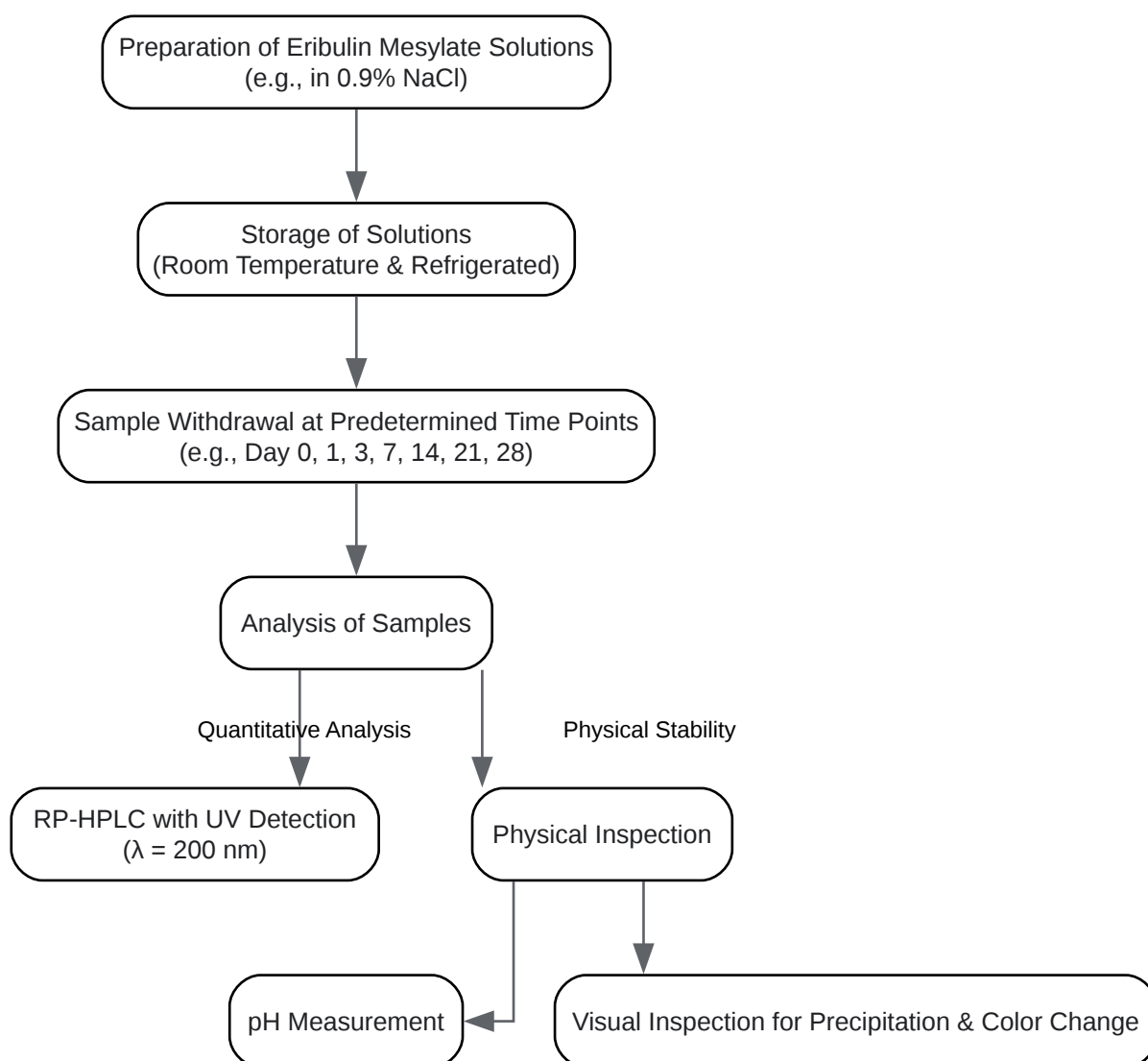
# Physicochemical Stability Assessment of Eribulin Mesylate Solutions

This protocol is adapted from a study on the stability of commercially available Eribulin Mesylate injection solutions.

**Objective:** To determine the physicochemical stability of Eribulin Mesylate solutions under various storage conditions.

**Methodology:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.

**Experimental Workflow:**



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Figure 1: Workflow for Physicochemical Stability Testing.

Detailed Steps:

- Preparation of Test Solutions: Triplicate test solutions of Eribulin Mesylate are prepared at different concentrations in a suitable vehicle (e.g., 0.9% sodium chloride solution) and stored in appropriate containers (e.g., polypropylene syringes or polyethylene bags).
- Storage Conditions: The prepared solutions are stored under controlled conditions, typically protected from light at both room temperature (25°C) and under refrigeration (2-8°C).
- Sampling: Aliquots of the solutions are withdrawn at specified time intervals (e.g., day 0, 1, 3, 5, 7, 14, 21, and 28).
- Physical Stability Assessment:
  - pH Measurement: The pH of the solutions is measured at regular intervals (e.g., once a week).
  - Visual Inspection: Solutions are visually inspected for any signs of precipitation or color change.
- Chemical Stability Assessment (RP-HPLC):
  - A stability-indicating RP-HPLC method with UV detection (at 200 nm) is used to quantify the concentration of Eribulin Mesylate in the samples.
  - The percentage of the initial concentration remaining at each time point is calculated.

Expected Outcome: This protocol allows for the determination of the shelf-life and appropriate storage conditions for Eribulin Mesylate solutions by assessing the change in concentration and physical appearance over time.[7]

## Signaling Pathways and Mechanism of Action

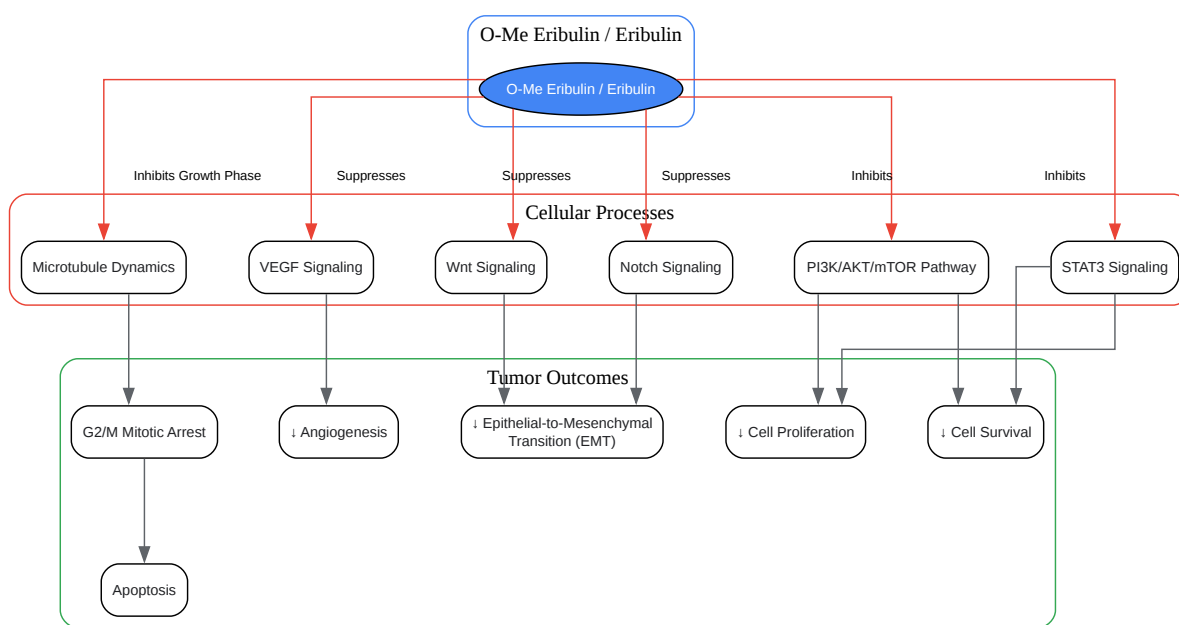
Eribulin, the parent compound of **O-Me Eribulin**, exerts its anticancer effects primarily through the inhibition of microtubule dynamics. This action leads to cell cycle arrest and apoptosis. Beyond this primary mechanism, Eribulin has been shown to modulate several other critical signaling pathways involved in tumor progression and metastasis.

## Primary Mechanism: Microtubule Inhibition

Eribulin binds to the plus ends of microtubules, suppressing microtubule growth without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, disruption of mitotic spindles, a G2/M cell-cycle block, and ultimately, apoptotic cell death after prolonged mitotic blockage.[8]

## Modulation of Key Signaling Pathways

Eribulin's impact extends beyond direct microtubule inhibition, influencing the tumor microenvironment and metastatic potential through the modulation of various signaling pathways.



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Figure 2: Eribulin's Mechanism of Action and Affected Signaling Pathways.

- VEGF, Wnt, Notch, and Ephrin Signaling: Mechanistic studies have demonstrated that Eribulin can decrease the expression of genes associated with angiogenesis, including those involved in the Vascular Endothelial Growth Factor (VEGF), Wnt, Notch, and ephrin signaling pathways. This leads to a reduction in tumor-associated angiogenesis and can remodel the tumor vasculature, potentially alleviating hypoxia.[9]

- **PI3K/AKT/mTOR Pathway:** Eribulin has been shown to potentially decrease the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by Eribulin contributes to the drug's anti-tumor activity.[10]
- **STAT3 Signaling:** Eribulin treatment has been observed to decrease the levels of total and phosphorylated STAT3. The STAT3 pathway is involved in promoting cancer cell proliferation and survival.[9]

## Conclusion

**O-Me Eribulin** is a promising derivative of Eribulin with potential applications in targeted cancer therapy. While specific experimental data on its physicochemical properties are still emerging, the available information, supplemented by data from its parent compound Eribulin and its mesylate salt, provides a solid foundation for further research and development. Understanding the core physicochemical characteristics is paramount for formulation and delivery, while knowledge of its impact on cellular signaling pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic combinations. The information presented in this guide serves as a valuable resource for scientists and researchers dedicated to advancing cancer treatment through the development of innovative drug candidates like **O-Me Eribulin**.

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